molecular formula C12H17N5O B4625773 3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

Cat. No.: B4625773
M. Wt: 247.30 g/mol
InChI Key: IRZONXLKFONSGI-UHFFFAOYSA-N
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Description

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo-triazines This compound is characterized by its unique structure, which includes a cyclohexyl group and an ethyl group attached to a pyrazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolo-triazine compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the pyrazolo-triazine core but has additional fused rings, leading to distinct properties.

Uniqueness

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and ethyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-cyclohexyl-6-ethylpyrazolo[4,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-2-16-8-10-11(14-16)12(18)17(15-13-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZONXLKFONSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(N=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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